3-Bromo-5-(morpholin-2-yl)phenol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) and reagents such as bromine (Br2) and morpholine .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group in 3-Bromo-5-(morpholin-2-yl)phenol hydrochloride can undergo oxidation to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom, although this is less common.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-5-(morpholin-2-yl)phenol hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new chemical entities .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its unique structure .
Medicine: While not used directly as a drug, it is involved in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways .
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(morpholin-2-yl)phenol hydrochloride is not well-documented. its structure suggests it may interact with various molecular targets, including enzymes and receptors. The phenol group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(3-Bromo-phenyl)-1-morpholin-4-yl-ethanethione: Similar in structure but contains a thione group instead of a phenol group.
5-Bromo-3-fluoro-2-(morpholin-3-yl)phenol: Contains a fluorine atom in addition to the bromine and morpholine groups.
Uniqueness: 3-Bromo-5-(morpholin-2-yl)phenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13BrClNO2 |
---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
3-bromo-5-morpholin-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-3-7(4-9(13)5-8)10-6-12-1-2-14-10;/h3-5,10,12-13H,1-2,6H2;1H |
InChI Key |
ZCRJNVLZVXWRAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC(=C2)Br)O.Cl |
Origin of Product |
United States |
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